2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
“2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position . The compound also contains an acetamide group, which is attached to a phenyl ring that is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of fluorine atoms in the structure can significantly alter the properties of the compound, making it more reactive or altering its physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Scientific Research Applications
Novel Electrophilic Fluorinating Agent
Perfluoro-[N-(4-pyridyl)acetamide], a compound related to the chemical structure , has been identified as a new site-selective electrophilic fluorinating agent. It demonstrates the ability to fluorinate various substrates under mild conditions, showcasing its potential in synthetic chemistry applications for introducing fluorine atoms into molecules, which is often sought after for the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Banks, Besheesh, & Tsiliopoulos, 1996).
Thrombin Inhibitors
2-(2-Chloro-6-fluorophenyl)acetamides, sharing a similarity in structural motifs, have been found to be potent thrombin inhibitors. These compounds, particularly those with difluoroethylamine and oxyguanidine substituents, show significant inhibition of thrombin, which is key for developing new anticoagulant drugs. This highlights the chemical's utility in medicinal chemistry for creating treatments for thrombosis and related cardiovascular diseases (Lee et al., 2007).
Precursors for Difluoroazetidinones
Difluoro(trimethylsilyl)acetamides, derived from chlorodifluoroacetamides, have been prepared as precursors for 3,3-difluoroazetidinones, showcasing the compound's role in synthetic pathways towards novel cyclic structures. These findings indicate its importance in synthetic organic chemistry, providing pathways to new structures with potential biological activity (Bordeau, Frébault, Gobet, & Picard, 2006).
Photoreactions of Flutamide
The compound shares structural similarities with flutamide, a widely used anti-cancer drug. Research into flutamide's photoreactions in different solvents reveals insights into its stability and reactivity under light exposure, which can inform the design and storage of related pharmaceutical compounds to prevent degradation and loss of efficacy (Watanabe, Fukuyoshi, & Oda, 2015).
Safety and Hazards
Future Directions
The future directions for the use of this compound could be vast, given the importance of trifluoromethylpyridine derivatives in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the development of new pharmaceuticals is a continually evolving field, and compounds like this one could play a role in the creation of new drugs .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2O/c1-8-2-3-10(17)5-12(8)22-14(23)6-13-11(16)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVHWCCMVMLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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